![molecular formula C8H9Br B179599 [(R)-1-Bromoethyl]benzene CAS No. 1459-14-9](/img/structure/B179599.png)

[(R)-1-Bromoethyl]benzene

Overview

Description

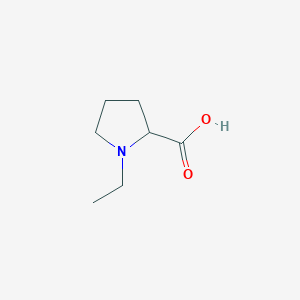

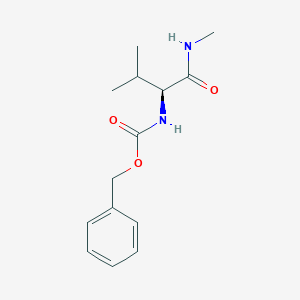

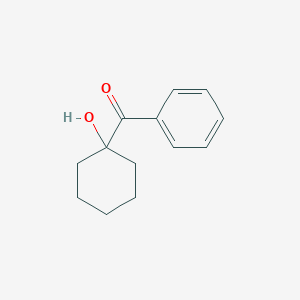

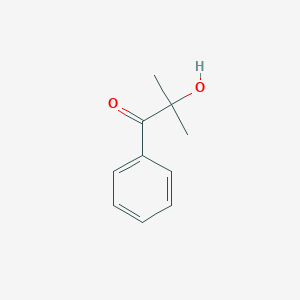

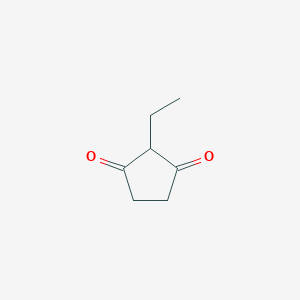

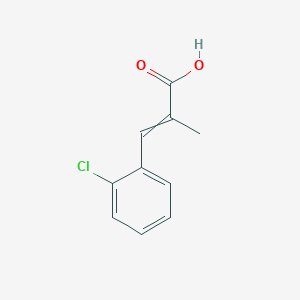

[®-1-Bromoethyl]benzene is a chemical compound with the molecular formula C8H9Br . It’s also known by other names such as (1R)-1-Bromethyl]benzol, Benzene, (1-bromoethyl)-, ®-, and Benzene, [(1R)-1-bromoethyl]- . It’s a derivative of benzene, which is the simplest organic, aromatic hydrocarbon .

Synthesis Analysis

The synthesis of benzene derivatives like [®-1-Bromoethyl]benzene often involves taking into account the effect of directing groups . Two reactions, an acylation and a bromination, are typically involved . The order of these reactions can change the products produced .Molecular Structure Analysis

The molecular structure of [®-1-Bromoethyl]benzene consists of a benzene ring with a bromoethyl group attached . The benzene ring is a planar hexagonal structure in which all the carbon atoms are sp2 hybridized, and all the carbon-carbon bonds are equal in length .Chemical Reactions Analysis

Benzene derivatives like [®-1-Bromoethyl]benzene can undergo various chemical reactions. For instance, benzene can undergo electrophilic substitution reactions such as nitration, sulphonation, and halogenation .Physical and Chemical Properties Analysis

Benzene, the parent compound of [®-1-Bromoethyl]benzene, is a nonpolar molecule and usually a colorless liquid or solid with a characteristic aroma . It’s immiscible with water but readily miscible with organic solvents .Scientific Research Applications

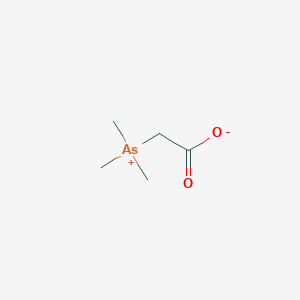

Synthesis of Functionalized Compounds : [(R)-1-Bromoethyl]benzene serves as a key starting material for synthesizing various functionalized compounds. For example, it is used in the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes, which have applications as benzyne precursors, Lewis acid catalysts, and luminophores (Reus et al., 2012).

Gas-Phase Elimination Kinetics Studies : Research on the elimination kinetics of (2-bromoethyl)benzene in the gas phase has been conducted to understand its behavior under different conditions. This research provides insights into the reaction mechanisms and potential applications in synthetic processes (Chuchani & Martín, 1990).

Atom Transfer Radical Polymerization : this compound is used in the atom transfer radical polymerization (ATRP) of styrene and acrylonitrile, demonstrating its role in the synthesis of polymers. This application is critical in material science and polymer chemistry (Al‐harthi et al., 2007).

Grignard Reagent Formation : Research has also focused on the role of solvents in the formation of Grignard reagents, with this compound playing a crucial role. This understanding is vital for organometallic chemistry and the synthesis of various organic compounds (Bodewitz et al., 1975).

Electrochemical Studies : The electrochemical properties of ethynylferrocene compounds of 1,3,5-tribromobenzene, synthesized from this compound, have been studied. This research is important for understanding the electrochemical behavior of organic compounds (Fink et al., 1997).

Synthesis Optimization : Studies have been conducted to optimize the synthesis of beta bromoethyl benzene, a derivative of this compound, demonstrating its importance in industrial chemical synthesis (Qiu-xia, 2013).

Catalytic Selectivity in Hydrogenation : The shape of platinum nanoparticles, using this compound as a reactant, affects the catalytic selectivity in benzene hydrogenation. This research has implications in catalysis and surface science (Bratlie et al., 2007).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

[(1R)-1-bromoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRUGYDDEMGVDY-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B179524.png)

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)

![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)